1,3,4,4-Tetrachlorobut-1-ene
Description
1,3,4,4-Tetrachlorobut-1-ene is a chlorinated alkene with a four-carbon backbone and four chlorine substituents at positions 1, 3, 4, and 4. Based on its nomenclature, it likely has the structure Cl₂C=CHCH₂Cl, featuring a terminal double bond (but-1-ene) and vicinal chlorination. While specific data on this compound are absent in the provided evidence, its reactivity and applications can be inferred from analogous chlorinated alkenes. Chlorinated alkenes are often used as intermediates in organic synthesis, solvents, or precursors for polymers, though their environmental and health impacts necessitate strict regulation .
Structure
3D Structure
Properties
CAS No. |
2984-40-9 |
|---|---|
Molecular Formula |
C4H4Cl4 |
Molecular Weight |
193.9 g/mol |
IUPAC Name |
1,3,4,4-tetrachlorobut-1-ene |
InChI |
InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1-4H |
InChI Key |
VOKPCIYQZYABPF-UHFFFAOYSA-N |
Canonical SMILES |
C(=CCl)C(C(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,4-Tetrachlorobut-1-ene can be synthesized through the chlorination of butene derivatives One common method involves the chlorination of 3,4-dichloro-1-buteneThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in specialized reactors designed to handle the corrosive nature of chlorine gas. The reaction mixture is often filtered to remove any solid by-products, and the desired product is purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,4,4-Tetrachlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Electrophilic Addition: Hydrogen chloride or bromine can be used under mild conditions to add across the double bond.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts can reduce the compound under high pressure and temperature.
Major Products Formed
Substitution: Products like 1,3,4-trichlorobut-1-ene or 1,3-dichlorobut-1-ene.
Addition: Products like 1,3,4,4-tetrachlorobutane.
Reduction: Products like 1,3,4-trichlorobutane or butane.
Scientific Research Applications
1,3,4,4-Tetrachlorobut-1-ene is utilized in various scientific research applications, including:
Chemistry: As a precursor for synthesizing more complex chlorinated compounds and studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential use as a biochemical probe.
Medicine: Exploring its potential as a pharmacological agent or intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals, polymers, and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1,3,4,4-Tetrachlorobut-1-ene involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorine atoms and the double bond. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biochemical effects. The pathways involved may include the formation of adducts with proteins or nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Chlorinated Compounds
Note: Data for this compound are inferred due to absence in evidence.
Key Observations:
- Backbone Unsaturation : Unlike 1,1,1,2-Tetrachloroethane (a saturated alkane), this compound’s double bond increases reactivity, making it prone to addition reactions and polymerization .
- Chlorination Pattern: Compared to 1,1,2,4-Tetrachloro-1,3-butadiene, the target compound has a non-conjugated double bond and asymmetric chlorination, which may reduce thermal stability but enhance stereochemical versatility .
- Aromatic vs. Aliphatic : Chlorobenzenes (e.g., 1,2,4,5-Tetrachlorobenzene) exhibit greater stability due to aromaticity, whereas aliphatic chlorinated compounds like this compound are more reactive and biodegradable .
Key Observations:
- Exposure Controls : Chlorinated compounds universally require stringent handling, including PPE, decontamination showers, and restricted clothing use .
- Environmental Impact : Aliphatic chlorinated alkenes may pose higher acute toxicity than aromatic counterparts due to metabolic activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
